N-Boc (S)-Amphetamine
Overview
Description
N-Boc (S)-Amphetamine: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a phenylpropan-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc (S)-Amphetamine typically involves the reaction of tert-butyl chloroformate with (2S)-1-phenylpropan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc (S)-Amphetamine can undergo oxidation reactions, particularly at the phenylpropan-2-yl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carbamate group.
Substitution: Substitution reactions can occur at the phenyl ring or the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenylpropan-2-one derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted carbamates and phenyl derivatives.
Scientific Research Applications
Chemistry: N-Boc (S)-Amphetamine is used as a protecting group for amines in peptide synthesis. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a useful tool in biochemical assays .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. The carbamate group can be hydrolyzed in vivo to release the active amine .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and stability make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of N-Boc (S)-Amphetamine involves the hydrolysis of the carbamate group to release the active amine. This hydrolysis can be catalyzed by enzymes such as esterases. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group but with different reactivity and stability profiles.
tert-Butyl (2-aminophenyl)carbamate: A compound with similar structural features but different applications in organic synthesis.
Uniqueness: N-Boc (S)-Amphetamine is unique due to its specific combination of a tert-butyl group and a phenylpropan-2-yl moiety. This combination imparts distinct reactivity and stability characteristics, making it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(10-12-8-6-5-7-9-12)15-13(16)17-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQSCEHKRVIYNR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573771 | |
Record name | tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293305-71-2 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-methyl-2-phenylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293305-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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